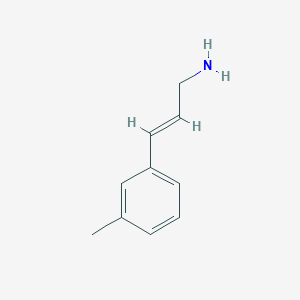

2-Propen-1-amine, 3-(3-methylphenyl)-

Description

Chemical Classification and Structural Features of Allylic Amines

Allylic amines are organic compounds that contain an amino group attached to an allyl group. The simplest member of this family is allylamine (B125299) (H₂C=CHCH₂NH₂). Structurally, these compounds are characterized by an sp³-hybridized carbon atom bearing the amino group, which is adjacent to an sp²-hybridized carbon of a double bond. This arrangement leads to unique chemical reactivity.

The nitrogen atom in allylic amines, like in other amines, is trivalent and possesses a lone pair of electrons, rendering it basic and nucleophilic. The geometry around the nitrogen atom is typically trigonal pyramidal. Lower aliphatic amines are often gases with a characteristic fishy odor, while higher analogs can be liquids or solids. spectrabase.com

Due to the presence of the amine group, lower molecular weight allylic amines exhibit some solubility in water as they can participate in hydrogen bonding. However, this solubility diminishes as the size of the hydrophobic alkyl or aryl portion of the molecule increases. spectrabase.com

Significance of Aryl-Substituted Allylamines in Contemporary Organic Chemistry

The introduction of an aryl group onto the allylic backbone, as seen in 2-Propen-1-amine, 3-(3-methylphenyl)-, significantly influences the molecule's properties and reactivity. Aryl-substituted allylamines are crucial intermediates in the synthesis of various biologically active compounds and fine chemicals. For instance, cinnamylamine (B1233655), a closely related compound, is a precursor for the synthesis of the antifungal agent naftifine. google.com

The synthesis of these compounds is an active area of research, with numerous methods being developed, including palladium-catalyzed reactions. nih.gov The development of catalytic asymmetric methods for the synthesis of chiral allylic amines is of particular importance, as these chiral amines are valuable components in many pharmaceutical agents.

The table below presents some physicochemical properties of allylamine, the parent compound of the allylic amine family. Due to a lack of specific experimental data for 2-Propen-1-amine, 3-(3-methylphenyl)-, the properties of allylamine are provided for comparative context.

| Property | Value for Allylamine |

|---|---|

| Molecular Formula | C₃H₇N |

| Molar Mass | 57.09 g/mol |

| Appearance | Colorless to light yellow liquid |

| Odor | Strong ammonia-like |

| Boiling Point | 55-58 °C |

| Density | 0.761 g/cm³ |

Data sourced from PubChem CID 7853 for Allylamine. nih.gov

Research Trajectories and Scope for 2-Propen-1-amine, 3-(3-methylphenyl)-

While specific research on 2-Propen-1-amine, 3-(3-methylphenyl)- is not extensively documented in publicly available literature, its structural similarity to other well-studied arylated allylic amines suggests several potential avenues for future investigation.

Synthetic Methodology: The development of novel, efficient, and stereoselective synthetic routes to this compound and its derivatives would be a valuable contribution to organic synthesis. This could involve exploring different catalytic systems, such as those based on palladium, rhodium, or iridium, to control regioselectivity and enantioselectivity.

Catalysis: Given the presence of a chiral center in many derivatives of allylic amines, 2-Propen-1-amine, 3-(3-methylphenyl)- could serve as a ligand in asymmetric catalysis. The synthesis of chiral versions of this molecule and their application in catalytic transformations would be a significant area of research.

Materials Science: The amine and alkene functionalities offer handles for polymerization. Research into the polymerization of 2-Propen-1-amine, 3-(3-methylphenyl)- could lead to the development of new polymers with interesting properties and potential applications in materials science.

Medicinal Chemistry: Arylated allylic amines are known to be scaffolds for various biologically active molecules. Future research could focus on the synthesis and biological evaluation of derivatives of 2-Propen-1-amine, 3-(3-methylphenyl)- for potential pharmaceutical applications. This could involve screening for activity against a range of biological targets.

The following table details some of the research findings for the broader class of arylated allylic amines, which could inform future studies on 2-Propen-1-amine, 3-(3-methylphenyl)-.

| Research Area | Key Findings for Arylated Allylic Amines |

|---|---|

| Asymmetric Synthesis | Transition-metal catalyzed asymmetric allylic amination is a key method for producing chiral allylic amines. nih.gov |

| Biological Activity | Cinnamylamine derivatives have shown potential as antifungal and antibacterial agents. google.com |

| Synthetic Utility | They serve as versatile intermediates for the synthesis of nitrogen-containing heterocyclic compounds. |

| Reaction Mechanisms | Studies on palladium-catalyzed allylic amination have elucidated the reaction pathways and factors controlling selectivity. |

Structure

3D Structure

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

(E)-3-(3-methylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H13N/c1-9-4-2-5-10(8-9)6-3-7-11/h2-6,8H,7,11H2,1H3/b6-3+ |

InChI Key |

PCKSVAJULUXREF-ZZXKWVIFSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/CN |

Canonical SMILES |

CC1=CC(=CC=C1)C=CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Propen 1 Amine, 3 3 Methylphenyl

Catalytic Approaches to Carbon-Nitrogen Bond Formation

Transition-metal catalysis has revolutionized the synthesis of amines, providing powerful tools for the formation of carbon-nitrogen bonds. These methods often proceed under mild conditions with high functional group tolerance, making them attractive for the synthesis of complex molecules.

Transition-Metal Catalyzed Hydroamination and Hydroaminoalkylation Strategies for Allylamine (B125299) Derivatives

Hydroamination and hydroaminoalkylation reactions represent atom-economical methods for the synthesis of amines. In the context of producing 2-Propen-1-amine, 3-(3-methylphenyl)-, these strategies involve the direct addition of an amine N-H bond or an amine α-C-H bond across a carbon-carbon multiple bond.

Hydroamination of a suitable precursor, such as 1-allyl-3-methylbenzene, with ammonia (B1221849) or an ammonia equivalent catalyzed by transition metals like ruthenium or iridium, could directly yield the target allylamine. Late transition metals are often favored for their ability to catalyze the anti-Markovnikov hydroamination of vinylarenes, which would be analogous to the desired transformation.

Hydroaminoalkylation offers an alternative route, particularly starting from alkynes. For instance, the reaction of 1-ethynyl-3-methylbenzene (B1295246) with an amine catalyzed by titanium or nickel complexes can lead to the formation of allylic amines. nih.govnih.govnih.gov These reactions proceed through the activation of a C-H bond alpha to the nitrogen atom of the amine and its subsequent addition to the alkyne. Titanium catalysts have been shown to selectively produce E-configured allylic amines from internal and terminal alkynes. nih.govresearchgate.net Similarly, nickel-catalyzed systems, often employing a combination of N-heterocyclic carbene (IHC) and phosphine (B1218219) ligands, can effectively catalyze the hydroaminoalkylation of alkynes with N-sulfonyl amines, affording allylic amines in high yields. nih.govnih.gov

A plausible hydroaminoalkylation route to a protected form of the target compound could involve the reaction of a suitable amine with 1-propyne-3-(3-methylphenyl) in the presence of a transition-metal catalyst. Subsequent deprotection would then yield 2-Propen-1-amine, 3-(3-methylphenyl)-.

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Yield | Reference |

| Titanium Complex | Alkyne | Secondary Amine | E-Allylic Amine | High | nih.govresearchgate.net |

| Ni/IPr/PCy₃ | Alkyne | N-Sulfonyl Amine | Allylic Amine | up to 94% | nih.govnih.gov |

| Ruthenium Complex | Vinylarene | Alkylamine | γ-Arylamine | Good | organic-chemistry.org |

Cross-Coupling Reactions for Aryl-Allylamine Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be adapted for the synthesis of 3-arylallylamines. The Heck and Suzuki-Miyaura reactions are particularly relevant for the construction of the 3-(3-methylphenyl)allyl moiety.

The Heck reaction provides a direct method for the arylation of alkenes. To synthesize the target compound, a Heck coupling could be envisioned between 3-methyl-iodobenzene and allylamine. The reaction is typically catalyzed by a palladium(0) species in the presence of a base. Recent advancements have demonstrated the selective monoarylation of free allylamines using aryl iodides, which is a significant step towards the efficient synthesis of cinnamylamine (B1233655) derivatives. nih.gov A key challenge in the Heck reaction of allylamines is controlling the regioselectivity and avoiding side reactions involving the amine functionality. The use of transient directing groups has been explored to overcome these challenges.

The Suzuki-Miyaura coupling offers another versatile approach. This reaction involves the cross-coupling of an organoboron compound with an organic halide. For the synthesis of 2-Propen-1-amine, 3-(3-methylphenyl)-, two main strategies can be considered:

Coupling of 3-methylphenylboronic acid with a suitable 3-halopropen-1-amine derivative.

Coupling of an allylboronate derivative of allylamine with a 3-methyl-substituted aryl halide.

Ligand-controlled, regiodivergent Suzuki-Miyaura couplings of allylboronates with aryl halides have been developed, allowing for the selective formation of either the α- or γ-arylated product. researchgate.net This level of control would be crucial for the selective synthesis of the desired linear 3-arylallylamine.

| Reaction | Coupling Partner 1 | Coupling Partner 2 | Catalyst | Key Features | Reference |

| Heck Reaction | Allylamine | 3-Iodo-toluene | Pd(OAc)₂ | Selective monoarylation of free amines | nih.gov |

| Suzuki-Miyaura | 3-Methylphenylboronic acid | 3-Bromo-prop-2-en-1-amine | Pd(PPh₃)₄ | Forms C(sp²)-C(sp²) bond | researchgate.net |

| Suzuki-Miyaura | Allylboronate | 3-Bromo-toluene | Pd catalyst with specific ligand | Regiodivergent control (α vs. γ) | researchgate.net |

Asymmetric Catalytic Synthesis of Chiral Allylic Amines

The introduction of a chiral center at the 1-position of the allylamine backbone is of significant interest. Asymmetric allylic amination (AAA) reactions, catalyzed by transition metals such as iridium and rhodium, provide a powerful means to achieve this. These reactions typically involve the substitution of a leaving group on an achiral allylic substrate with an amine nucleophile, where the stereochemistry is controlled by a chiral ligand.

Iridium-catalyzed AAA has emerged as a robust method for the synthesis of chiral branched allylic amines with high enantioselectivity. nih.govnih.govscispace.com The reaction of cinnamyl carbonates or phosphates with ammonia or ammonia surrogates in the presence of a chiral iridium catalyst can selectively form the desired chiral primary allylic amine. nih.gov The choice of ligand is critical in controlling the regio- and enantioselectivity of the reaction.

Rhodium-catalyzed AAA also offers excellent control over the formation of chiral allylic amines. scispace.comdntb.gov.uaorganic-chemistry.org Chiral diene-ligated rhodium catalysts have been successfully employed in the dynamic kinetic asymmetric transformation of racemic allylic trichloroacetimidates to yield branched allylic amines with high enantioselectivity. scispace.com

For the synthesis of enantiomerically enriched 2-Propen-1-amine, 3-(3-methylphenyl)-, an asymmetric allylic amination of 3-(3-methylphenyl)allyl carbonate or a related substrate with an amine nucleophile, catalyzed by a chiral iridium or rhodium complex, would be a highly effective strategy.

| Catalyst System | Substrate | Nucleophile | Key Outcome | Reference |

| Iridium-Phosphoramidite | Cinnamyl Carbonate | Ammonia | High enantioselectivity for primary amine | nih.gov |

| Rhodium-Chiral Diene | Racemic Allylic Imidate | Amine | Dynamic kinetic asymmetric transformation | scispace.com |

| Copper-BINAM | Alkene | N-Arylhydroxylamine | Enantioselective C-H amination | nih.gov |

Organocatalytic and Metal-Free Synthetic Routes

Organocatalysis and metal-free synthetic methods have gained prominence as sustainable alternatives to transition-metal catalysis. These approaches often utilize small organic molecules to catalyze reactions, avoiding the cost and toxicity associated with heavy metals.

Asymmetric Aza-Michael Reactions in Allylamine Synthesis

The asymmetric aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful organocatalytic method for the formation of C-N bonds. To synthesize the target compound via this route, one could envision the reaction of 3-(3-methylphenyl)propenal (3-methylcinnamaldehyde) with an amine source, followed by reduction of the resulting aldehyde.

This reaction can be catalyzed by a variety of chiral organocatalysts, including:

Chiral amines: Secondary amines like proline and its derivatives can activate the enal via iminium ion formation, lowering the LUMO and facilitating nucleophilic attack by the amine.

Chiral phosphoric acids (Brønsted acids): These catalysts can activate the imine formed in situ from the enal and an amine, promoting a highly enantioselective addition.

Bifunctional catalysts: Catalysts incorporating both a Brønsted acid/base and a hydrogen-bond donor moiety (e.g., thioureas or squaramides) can effectively organize the transition state to achieve high stereocontrol. nih.govorganic-chemistry.org

The enantioselectivity of the aza-Michael addition is highly dependent on the catalyst structure and the reaction conditions. Following the conjugate addition, the resulting β-amino aldehyde would need to be selectively reduced to the corresponding alcohol and then converted to the amine, or directly subjected to reductive amination conditions to furnish the final product.

| Organocatalyst Type | Substrate 1 | Substrate 2 | Intermediate | Key Advantage | Reference |

| Chiral Secondary Amine | 3-Methylcinnamaldehyde | Amine | Iminium ion | LUMO activation | nih.gov |

| Chiral Phosphoric Acid | Imine of 3-Methylcinnamaldehyde | - | Protonated imine | High enantioselectivity | nih.gov |

| Bifunctional Thiourea | 3-Methylcinnamaldehyde | Amine | H-bonded complex | High stereocontrol | nih.govorganic-chemistry.org |

Visible-Light Promoted Tandem Reactions for Substituted Allylamines

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. This approach can be harnessed to construct allylamine scaffolds through tandem reaction sequences.

One potential strategy for the synthesis of 2-Propen-1-amine, 3-(3-methylphenyl)- involves the photocatalytic hydroaminoalkylation of 3-methylstyrene (B89682) with an appropriate amine derivative. nih.govnih.govorganic-chemistry.org This reaction can be initiated by an organophotoredox catalyst that, upon excitation with visible light, generates an α-amino radical from the amine. This radical then adds to the styrene (B11656) derivative, and subsequent steps lead to the formation of the γ-arylamine product. This method has been successfully applied to the synthesis of various pharmacologically relevant amines. nih.govnih.govorganic-chemistry.org

Another approach involves the visible-light-promoted three-component tandem reaction of an allylamine, a difluoromethylation reagent, and an isocyanate, which leads to the formation of functionalized oxazolidin-2-imines. nih.gov While this specific reaction does not directly produce the target compound, it highlights the potential of visible-light-mediated multicomponent reactions to construct complex nitrogen-containing molecules from simple precursors. A related strategy could potentially be developed for the direct synthesis of 3-arylallylamines.

Furthermore, visible-light-promoted allylic C-H amination presents a direct and atom-economical route. researchgate.netscispace.com In this process, a photocatalyst, in conjunction with a suitable nitrogen source, can activate the allylic C-H bond of a precursor like 1-allyl-3-methylbenzene for direct amination.

| Reaction Type | Substrate(s) | Catalyst | Key Transformation | Reference |

| Photocatalytic HAA | 3-Methylstyrene, Primary Alkylamine | Organophotoredox catalyst | Formation of γ-arylamine | nih.govnih.govorganic-chemistry.org |

| Three-component Tandem | Aryl allylamine, 2-BTSO₂CF₂H, Isocyanate | Ru(bpy)₃Cl₂ | Synthesis of difluoromethylated oxazolidin-2-imine | nih.gov |

| Allylic C-H Amination | 1-Allyl-3-methylbenzene, Amine source | Photocatalyst and Cobalt complex | Direct C-H amination | researchgate.netscispace.com |

Multicomponent Reaction Sequences for Allylamine Derivatives

One of the most prominent MCRs for this purpose is the Petasis reaction , also known as the Petasis borono-Mannich (PBM) reaction. wikipedia.org This reaction involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.org For the synthesis of 2-Propen-1-amine, 3-(3-methylphenyl)-, a hypothetical Petasis reaction could involve ammonia (or a protected amine), formaldehyde, and a custom vinylboronic acid, (E)-2-(3-methylphenyl)vinylboronic acid. The reaction is valued for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.org

Another versatile MCR is the Ugi reaction , which typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. nih.gov While the direct synthesis of an allylamine via a classic Ugi reaction is not straightforward, modifications and post-Ugi transformations can yield the desired scaffold. For instance, using an α,β-unsaturated aldehyde and a subsequent elimination step could potentially lead to the allylic amine structure. The Ugi reaction is known for its high atom economy and the ability to generate a large diversity of products from readily available starting materials. nih.gov

The A³ coupling reaction (Aldehyde-Alkyne-Amine) provides another efficient route to propargylamines, which can be subsequently reduced to allylamines. wikipedia.org This reaction involves the coupling of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a metal such as copper, gold, or silver. wikipedia.orgphytojournal.com To synthesize the target compound, one could envision reacting 3-methylbenzaldehyde, ammonia, and acetylene, followed by a selective reduction of the resulting propargylamine. The A³ coupling is advantageous due to its convergence and the direct formation of a carbon-carbon bond. phytojournal.com

| Reaction Name | Reactants | Typical Catalyst | Product Type | Key Advantages |

|---|---|---|---|---|

| Petasis Reaction | Amine, Carbonyl, Vinylboronic Acid | Often catalyst-free or Lewis acid | Substituted Amines (including Allylamines) | Mild conditions, functional group tolerance. wikipedia.org |

| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | Typically uncatalyzed | Bis-amides (precursors to functionalized amines) | High atom economy, high diversity. nih.gov |

| A³ Coupling | Aldehyde, Alkyne, Amine | Cu, Au, Ag, or Ru complexes | Propargylamines (allylamine precursors) | Convergent, C-C bond formation. wikipedia.orgphytojournal.com |

Integration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 2-Propen-1-amine, 3-(3-methylphenyl)- can be made more sustainable by incorporating these principles at every stage of the synthetic design.

Atom Economy: This principle, central to green chemistry, strives to maximize the incorporation of all materials used in the process into the final product. nih.gov Multicomponent reactions, as discussed previously, are inherently more atom-economical than many traditional multi-step syntheses. nih.gov Catalytic processes like allylic amination that avoid stoichiometric reagents also exhibit high atom economy. mdpi.com

Safer Solvents and Auxiliaries: A significant portion of chemical waste is solvent-related. jk-sci.com Green chemistry encourages the use of safer, more environmentally benign solvents. For allylamine synthesis, replacing chlorinated solvents like dichloromethane (B109758) or ethers like tetrahydrofuran (B95107) with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key consideration. utoronto.cawhiterose.ac.uk Solvent-free reaction conditions, where possible, represent an ideal scenario. rsc.org

Design for Energy Efficiency: Catalysis is a cornerstone of energy-efficient chemical synthesis. chemicalprocessing.com By lowering the activation energy of a reaction, catalysts allow processes to be run at lower temperatures and pressures, thereby reducing energy consumption. chemicalprocessing.com For instance, the use of highly active palladium or rhodium catalysts in amination reactions can significantly improve energy efficiency. mdpi.com Electrocatalytic methods, which use electricity to drive reactions, also offer a pathway to more sustainable processes, particularly when the electricity is derived from renewable sources. researchgate.net

Use of Renewable Feedstocks: Transitioning from petrochemical-based starting materials to renewable feedstocks is a fundamental goal of green chemistry. Lignin, an abundant biopolymer, is a rich source of aromatic compounds that could serve as precursors for the 3-methylphenyl moiety of the target molecule. rsc.orgacs.org Biomass-derived platform molecules, such as alcohols and aldehydes obtained from the fermentation or processing of sugars, can also be utilized in amination reactions. acs.orgresearchgate.net For example, amino acids themselves can be used as a renewable source for producing primary amines through catalytic processes. chemistryviews.org

| Green Chemistry Principle | Conventional Approach | Greener Alternative | Example/Benefit |

|---|---|---|---|

| Atom Economy | Multi-step synthesis with protecting groups. | Multicomponent reactions (e.g., Petasis). | Reduces waste by incorporating most atoms into the product. wikipedia.org |

| Safer Solvents | Use of chlorinated solvents (e.g., Dichloromethane). | Water, Ethanol, 2-MeTHF, or solvent-free conditions. | Reduces environmental impact and health hazards. jk-sci.comutoronto.ca |

| Energy Efficiency | High-temperature, high-pressure reactions. | Catalytic reactions at milder conditions (e.g., Pd/C, Rh/C catalysis). | Lowers energy consumption and operational costs. mdpi.comchemicalprocessing.com |

| Renewable Feedstocks | Petroleum-derived aromatics and amines. | Lignin-derived phenolics, biomass-derived alcohols/aldehydes. | Reduces dependence on fossil fuels and promotes sustainability. rsc.orgacs.org |

Mechanistic Investigations of Reactions Involving 2 Propen 1 Amine, 3 3 Methylphenyl

Elucidation of Reaction Pathways for Aryl-Allylamine Formation.

The synthesis of 2-Propen-1-amine, 3-(3-methylphenyl)- can be envisioned through several mechanistic manifolds, including radical, nucleophilic, and transition-metal-catalyzed pathways. The operative mechanism is highly dependent on the choice of reactants, catalysts, and reaction conditions.

Radical Mechanism Pathways in Amination Reactions.

Radical-mediated amination of allylic C-H bonds presents a direct approach to the synthesis of allylic amines. In the context of forming 2-Propen-1-amine, 3-(3-methylphenyl)-, a plausible radical pathway could be initiated by the generation of a nitrogen-centered radical from a suitable precursor, such as an N-haloamine or through photoredox catalysis.

The proposed mechanism involves the following key steps:

Initiation: Generation of a nitrogen-centered radical.

Hydrogen Atom Abstraction (HAT): The nitrogen radical abstracts an allylic hydrogen from 3-methyl-1-propenylbenzene, forming a resonance-stabilized allylic radical. The presence of the 3-methylphenyl group provides additional stabilization to this radical intermediate.

Radical Recombination: The allylic radical then combines with another nitrogen-centered radical or a nitrogen-containing species to form the final product.

The regioselectivity of the amination would be dictated by the relative stability of the possible allylic radical intermediates.

Table 1: Hypothetical Relative Stabilities of Radical Intermediates in the Amination of 3-methyl-1-propenylbenzene

| Intermediate | Structure | Relative Energy (kcal/mol) |

|---|---|---|

| Primary Allylic Radical | 3-(3-methylphenyl)prop-2-en-1-yl radical | 0 (Reference) |

| Secondary Benzylic Radical | 1-(3-methylphenyl)prop-2-en-1-yl radical | +5.2 |

Note: Data is hypothetical and for illustrative purposes.

Nucleophilic Addition and Substitution Mechanisms.

Nucleophilic substitution reactions are a common method for the synthesis of allylic amines. The formation of 2-Propen-1-amine, 3-(3-methylphenyl)- can be achieved through the reaction of a suitable amine nucleophile with an allylic substrate bearing a good leaving group, such as a halide or a sulfonate. These reactions can proceed through either an SN1, SN2, or SN2' mechanism. youtube.com

SN1 Mechanism: This pathway involves the formation of a resonance-stabilized allylic carbocation intermediate upon departure of the leaving group. The 3-methylphenyl group can participate in delocalizing the positive charge, further stabilizing the carbocation. The subsequent attack of the amine nucleophile can occur at either of the two electrophilic carbons of the allyl system, potentially leading to a mixture of regioisomers. pressbooks.pub

SN2 Mechanism: This mechanism involves a direct backside attack of the amine nucleophile on the carbon bearing the leaving group in a single concerted step. This pathway typically leads to inversion of stereochemistry at the reaction center and favors the formation of the thermodynamically more stable linear product. youtube.com

SN2' Mechanism: In this variation, the nucleophile attacks the γ-carbon of the allylic system, leading to a rearrangement of the double bond. This pathway is often competitive with the SN2 mechanism, especially with sterically hindered substrates or certain nucleophiles. wikipedia.org

Concerted versus Stepwise Processes in Allylic Systems.

The distinction between concerted and stepwise mechanisms is a key aspect of understanding these reactions. In a concerted process, bond formation and bond cleavage occur simultaneously in a single transition state. The SN2 reaction is a classic example of a concerted mechanism.

In contrast, stepwise processes involve the formation of one or more reactive intermediates. The SN1 mechanism, with its discrete carbocation intermediate, is a prime example of a stepwise reaction. Palladium-catalyzed allylic amination reactions also proceed in a stepwise manner, involving the formation of η³-allyl palladium intermediates. figshare.com The choice between a concerted and a stepwise pathway is influenced by factors such as the nature of the substrate, the nucleophile, the leaving group, and the solvent. nih.gov

Characterization of Reactive Intermediates and Transition States.

The direct observation and characterization of reactive intermediates and transition states are challenging but provide invaluable mechanistic insights. Techniques such as spectroscopy (NMR, IR), mass spectrometry, and computational chemistry are employed to study these transient species.

In the context of palladium-catalyzed amination, η³-allyl palladium complexes are key intermediates. These complexes have been extensively studied, and their structures can be characterized by X-ray crystallography and NMR spectroscopy. researchgate.net The nature of the ligands on the palladium center significantly influences the reactivity and selectivity of the subsequent nucleophilic attack. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for mapping the potential energy surface of a reaction. These calculations can provide detailed information about the structures and energies of reactants, intermediates, transition states, and products, helping to elucidate the most favorable reaction pathway. figshare.com

Table 2: Calculated Relative Energies for a Proposed Palladium-Catalyzed Amination

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 3-(3-methylphenyl)allyl acetate (B1210297) + Pd(0)Ln + Amine | 0 |

| π-allyl Pd Complex | [η³-(3-methylphenyl)allyl]Pd(L)nOAc | +8.5 |

| Transition State | Nucleophilic attack of amine on the π-allyl complex | +22.1 |

| Products | 2-Propen-1-amine, 3-(3-methylphenyl)- + Pd(0)Ln + HOAc | -15.3 |

Note: Data is hypothetical and for illustrative purposes based on similar systems.

Stereochemical Control and Mechanistic Insights into Enantioselectivity.

The synthesis of chiral allylic amines, including enantiomerically enriched 2-Propen-1-amine, 3-(3-methylphenyl)-, is of significant interest. Achieving high levels of stereochemical control requires a deep understanding of the reaction mechanism.

For SN1 reactions, the formation of a planar carbocation intermediate typically leads to racemization. In contrast, SN2 reactions proceed with inversion of configuration at the stereocenter. Therefore, the choice of reaction conditions and catalyst system is paramount for controlling the stereochemistry of the final product. Iridium-catalyzed allylic amination has also emerged as a powerful method for the enantioselective synthesis of chiral allylic amines, often providing access to branched products with high enantioselectivity. libretexts.org

Sophisticated Spectroscopic Characterization of 2 Propen 1 Amine, 3 3 Methylphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 2-Propen-1-amine, 3-(3-methylphenyl)-, providing detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment

The ¹H NMR spectrum of 2-Propen-1-amine, 3-(3-methylphenyl)- in a suitable deuterated solvent such as CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic, olefinic, allylic, and methyl protons. The aromatic protons of the 3-methylphenyl group would appear as a complex multiplet in the range of δ 7.0-7.3 ppm. The olefinic protons would show characteristic splitting patterns, with the proton on C2 appearing as a doublet of triplets and the terminal vinyl protons on C1 appearing as doublets. The allylic protons on the carbon adjacent to the amine group would likely be observed as a doublet. The methyl group protons on the aromatic ring are anticipated to produce a singlet around δ 2.3 ppm.

The ¹³C NMR spectrum will complement the proton data, with the aromatic carbons resonating in the δ 125-140 ppm region. The olefinic carbons are expected to appear between δ 115-135 ppm, while the allylic carbon bearing the amine group would be found further upfield. The methyl carbon signal is anticipated at approximately δ 21 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Propen-1-amine, 3-(3-methylphenyl)-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0-7.3 (m) | 125-130 |

| Aromatic C-CH₃ | - | ~138 |

| Aromatic C-C= | - | ~136 |

| Olefinic CH (C2) | ~6.5 (dt) | ~132 |

| Olefinic CH₂ (C1) | ~5.2 (d), ~5.1 (d) | ~117 |

| Allylic CH₂ (C3) | ~3.4 (d) | ~45 |

| Methyl CH₃ | ~2.3 (s) | ~21 |

Note: Predicted values are based on analogous compounds and spectroscopic principles. Actual experimental values may vary.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the olefinic proton on C2 and the terminal vinyl protons on C1, as well as between the olefinic proton on C2 and the allylic protons on C3.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu It would definitively link the proton signals to their corresponding carbon signals, for example, the methyl protons to the methyl carbon.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in the molecule. The FT-IR spectrum of 2-Propen-1-amine, 3-(3-methylphenyl)- is predicted to show characteristic absorption bands. The N-H stretching of the primary amine would appear as a broad doublet in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic and vinyl groups would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and allylic groups would be seen just below 3000 cm⁻¹. The C=C stretching of the alkene and the aromatic ring would result in sharp peaks in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The N-H bending vibration is expected around 1590-1650 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C stretching vibrations of the aromatic ring and the double bond are expected to show strong Raman signals.

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for 2-Propen-1-amine, 3-(3-methylphenyl)-

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch (amine) | 3300-3500 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 (sharp) | Strong |

| Olefinic C-H Stretch | 3020-3080 (sharp) | Strong |

| Aliphatic C-H Stretch | 2850-2960 (medium) | Medium |

| C=C Stretch (alkene) | 1640-1680 (medium) | Strong |

| C=C Stretch (aromatic) | 1450-1600 (multiple sharp) | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry is a powerful technique for determining the exact molecular formula of a compound. For 2-Propen-1-amine, 3-(3-methylphenyl)-, with a chemical formula of C₁₀H₁₃N, the expected exact mass would be calculated. HRMS analysis would provide a high-precision mass measurement, confirming the elemental composition and lending strong support to the proposed structure. The fragmentation pattern observed in the mass spectrum would also offer further structural information.

X-ray Single Crystal Diffraction for Definitive Solid-State Structure Elucidation

Should a suitable single crystal of 2-Propen-1-amine, 3-(3-methylphenyl)- or a salt thereof be obtained, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. rigaku.comnih.gov This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. rigaku.comnih.gov The crystal packing and any intermolecular interactions, such as hydrogen bonding involving the amine group, would also be elucidated. rigaku.comnih.gov

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The spectrum of 2-Propen-1-amine, 3-(3-methylphenyl)- is expected to show absorption bands corresponding to the π → π* transitions of the aromatic ring and the conjugated double bond. The presence of the methyl group on the phenyl ring may cause a slight red shift (bathochromic shift) in the absorption maximum compared to the unsubstituted phenyl derivative. The amine group, being an auxochrome, could also influence the position and intensity of the absorption bands.

Computational Chemistry and Theoretical Studies on 2 Propen 1 Amine, 3 3 Methylphenyl

Density Functional Theory (DFT) for Electronic and Geometric Structure

Density Functional Theory has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. scirp.orgnih.gov It is particularly effective for determining the electronic and geometric properties of medium-sized organic molecules like 2-Propen-1-amine, 3-(3-methylphenyl)-. nih.gov

The first step in a computational study is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. scirp.org For a flexible molecule such as 2-Propen-1-amine, 3-(3-methylphenyl)-, which possesses several rotatable single bonds, this process is extended to a conformational analysis to identify the most stable conformers. nih.govumanitoba.ca

Below is a table of selected optimized geometric parameters for a plausible low-energy conformer of 2-Propen-1-amine, 3-(3-methylphenyl)-, calculated at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=C (propenyl) | 1.341 |

| C-C (propenyl-phenyl) | 1.472 | |

| C-N (amine) | 1.405 | |

| C-C (aromatic) | 1.395 (avg.) | |

| N-H | 1.014 (avg.) | |

| C-H (aromatic) | 1.085 (avg.) | |

| Bond Angle (°) | C=C-C | 125.8 |

| C-C-N | 112.1 | |

| H-N-H | 106.5 | |

| C-N-H | 110.2 (avg.) |

DFT calculations are highly valuable for predicting and interpreting various types of molecular spectra. acs.orgresearchgate.net Theoretical spectra can aid in the assignment of experimental data and provide insights into the molecule's vibrational and electronic properties.

Infrared (IR) Spectroscopy: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization. These frequencies correspond to the vibrational modes of the molecule and can be directly compared to an experimental IR spectrum. nih.govarxiv.org Scaling factors are often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations. acs.org

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| N-H stretch (asymmetric) | 3485 | Amine group |

| N-H stretch (symmetric) | 3390 | Amine group |

| C-H stretch (aromatic) | 3055 | Phenyl ring |

| C=C stretch | 1650 | Propenyl group |

| N-H bend | 1610 | Amine group |

| C-C stretch (aromatic ring) | 1585 | Phenyl ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). mdpi.comresearchgate.net Calculated chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in the structural elucidation of the molecule and the assignment of complex spectra. nih.govacs.org

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). mdpi.comchemrxiv.org This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the spectral bands. researchgate.net These calculations provide insight into the electronic structure and the nature of the orbitals involved in the transitions.

Quantum Chemical Descriptors and Reactivity Analysis

Beyond structure and spectra, computational chemistry offers a suite of descriptors that quantify the chemical reactivity of a molecule. These descriptors are derived from the electronic structure and provide a theoretical basis for understanding how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgresearchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. tsijournals.comnih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 2-Propen-1-amine, 3-(3-methylphenyl)-, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amine group and the π-system of the methylphenyl ring, while the LUMO would likely be distributed over the propenyl fragment and the aromatic ring.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.65 |

| LUMO | -0.40 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity sites of a molecule. libretexts.orgyoutube.com It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent regions of intermediate potential. thaiscience.inforesearchgate.net

For 2-Propen-1-amine, 3-(3-methylphenyl)-, the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the nitrogen atom of the amine group due to its lone pair of electrons, and over the π-electron cloud of the aromatic ring. These are the primary sites for interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms of the amine group (N-H), making them potential sites for hydrogen bonding and interaction with nucleophiles.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. bohrium.com It transforms the calculated wave function into a set of localized orbitals that correspond to the chemist's intuitive concepts of core electrons, lone pairs, and bonds. A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. nih.govuba.ar

This analysis reveals hyperconjugative and delocalization effects, which contribute to the molecule's stability. For 2-Propen-1-amine, 3-(3-methylphenyl)-, significant interactions would include the delocalization of the nitrogen lone pair (n_N) into the antibonding orbitals (σ*) of adjacent C-C or C-H bonds, and the interaction between the π orbitals of the phenyl ring and the propenyl group. The stabilization energy (E(2)) associated with these interactions indicates their importance.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| n(N) | σ(C-C) | 4.85 |

| π(C=C) | π(C=C) aromatic | 18.50 |

| π(C=C) aromatic | π(C=C) | 15.20 |

| σ(C-H) | σ(C-N) | 2.10 |

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. For a molecule such as 2-Propen-1-amine, 3-(3-methylphenyl)-, theoretical studies can elucidate potential synthetic pathways, reaction intermediates, and the energetic landscapes that govern its formation and reactivity.

A fundamental aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction pathway. Locating this first-order saddle point on the potential energy surface is crucial for determining the reaction's activation energy and mechanism. For the synthesis or isomerization of 2-Propen-1-amine, 3-(3-methylphenyl)-, computational methods such as density functional theory (DFT) are employed to perform a transition state search.

Once a transition state geometry is located and confirmed by the presence of a single imaginary frequency in the vibrational analysis, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC analysis maps the minimum energy path connecting the transition state to the corresponding reactants and products. This confirms that the identified transition state indeed connects the desired chemical species and provides a detailed view of the geometric changes occurring throughout the reaction.

For a hypothetical isomerization reaction of 2-Propen-1-amine, 3-(3-methylphenyl)-, the IRC would trace the migration of a hydrogen atom and the simultaneous shift of the double bond, providing a step-by-step visualization of the molecular transformations.

Table 1: Hypothetical Transition State Parameters for the Isomerization of 2-Propen-1-amine, 3-(3-methylphenyl)-

| Parameter | Value |

| Computational Method | B3LYP/6-31G(d) |

| Imaginary Frequency | -1250 cm⁻¹ |

| Activation Energy (kcal/mol) | 25.8 |

| Key Bond Distances in TS (Å) | C1-H: 1.52, N-H: 1.45 |

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters obtained from transition state calculations.

While the potential energy surface describes the intrinsic energetics of a reaction, the Gibbs free energy profile provides a more complete picture by including temperature and entropy effects, which are critical for understanding real-world reaction outcomes. Computational chemists can construct free energy profiles for various proposed synthetic routes to 2-Propen-1-amine, 3-(3-methylphenyl)-.

These profiles map the change in Gibbs free energy as the reaction progresses from reactants to products, including all intermediates and transition states. By comparing the free energy barriers of different pathways, the most favorable reaction route can be predicted. For instance, the synthesis of 2-Propen-1-amine, 3-(3-methylphenyl)- could potentially proceed through different catalytic cycles or involve various reagents; calculating the free energy profile for each proposed mechanism allows for a rational selection of optimal reaction conditions.

Table 2: Hypothetical Free Energy Data for a Proposed Synthetic Step in the Formation of 2-Propen-1-amine, 3-(3-methylphenyl)-

| Species | Relative Electronic Energy (kcal/mol) | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +18.5 | +20.1 |

| Intermediate | -5.2 | -4.5 |

| Transition State 2 | +15.3 | +17.0 |

| Products | -12.8 | -11.9 |

Note: This table presents hypothetical data to illustrate the typical outputs of a free energy profile calculation.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, providing a unique surface for each molecule within the crystal.

For 2-Propen-1-amine, 3-(3-methylphenyl)-, a Hirshfeld surface analysis would reveal the nature and extent of intermolecular contacts, such as hydrogen bonds and van der Waals forces, that stabilize its crystal structure. The surface is typically mapped with properties like dnorm, which highlights regions of close contact between neighboring molecules. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent weaker contacts.

Furthermore, 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. By decomposing the fingerprint plot, the percentage contribution of each type of interaction (e.g., H···H, C···H, N···H) to the total crystal packing can be determined. This information is invaluable for understanding the solid-state properties of the compound and for crystal engineering.

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts for 2-Propen-1-amine, 3-(3-methylphenyl)- from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| H···H | 45.2 |

| C···H / H···C | 28.7 |

| N···H / H···N | 15.5 |

| C···C | 8.1 |

| Other | 2.5 |

Note: The data presented in this table is a hypothetical representation of the results that would be obtained from a Hirshfeld surface analysis.

Applications of 2 Propen 1 Amine, 3 3 Methylphenyl As a Chemical Scaffold and Ligand

Strategic Use as a Synthetic Intermediate in Complex Organic Synthesis

The presence of both a nucleophilic amine and a reactive double bond in 2-Propen-1-amine, 3-(3-methylphenyl)- earmarks it as a highly useful intermediate in organic synthesis. This dual functionality allows for a variety of chemical transformations, leading to a wide array of more complex molecular architectures.

Precursor to Structurally Diverse Amines and Nitrogenous Compounds

The primary amine group of 2-Propen-1-amine, 3-(3-methylphenyl)- serves as a handle for the introduction of various substituents, leading to the synthesis of a diverse range of secondary and tertiary amines. Standard alkylation, acylation, and arylation reactions can be employed to modify the amine functionality, thereby accessing a broad chemical space of nitrogen-containing compounds. For instance, the Heck reaction, a palladium-catalyzed cross-coupling reaction, has been successfully utilized for the synthesis of substituted cinnamylamines from Wang resin-bound allylamine (B125299) and aryl iodides. researchgate.net This methodology can be conceptually extended to 2-Propen-1-amine, 3-(3-methylphenyl)-, allowing for further functionalization of the aromatic ring or the allylic backbone.

Furthermore, allylamine derivatives are known to be precursors for various biologically active molecules. For example, functionalized allylamines are key components in several pharmaceutical compounds. wikipedia.orgnih.gov The structural motif of 2-Propen-1-amine, 3-(3-methylphenyl)- can be envisioned as a starting point for the synthesis of novel therapeutic agents, where the 3-methylphenyl group can modulate the pharmacological properties of the resulting molecules.

Table 1: Potential Transformations of 2-Propen-1-amine, 3-(3-methylphenyl)- for Amine Diversification

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amines |

| N-Acylation | Acyl chloride, Base | Amides |

| N-Arylation | Aryl halide, Pd-catalyst | Arylamines |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amines |

This table presents hypothetical transformations based on the known reactivity of primary amines and allylamines.

Building Block for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, and their synthesis is a cornerstone of organic chemistry. The bifunctional nature of 2-Propen-1-amine, 3-(3-methylphenyl)- makes it an attractive precursor for the construction of such cyclic systems. The amine can act as a nucleophile in intramolecular cyclization reactions, while the double bond can participate in various cycloaddition and cyclization-functionalization cascades.

For instance, sequential reactions involving aminoalkynes have proven to be a powerful tool for assembling polyfunctionalized nitrogen heterocyclic scaffolds. mdpi.com While 2-Propen-1-amine, 3-(3-methylphenyl)- is an aminoalkene, similar principles of intramolecular cyclization can be applied. Metal-catalyzed reactions, in particular, have been shown to be efficient in constructing both carbocyclic and heterocyclic ring systems. The development of new methods for the de novo synthesis of nitrogen heterocycles is an active area of research, with copper-catalyzed intramolecular carboamination and diamination of olefins being notable examples. These modern synthetic methods could potentially be applied to derivatives of 2-Propen-1-amine, 3-(3-methylphenyl)- to generate novel heterocyclic structures.

The direct catalytic nitrogenation using dinitrogen (N₂) to synthesize arylamines and N-heterocycles represents a significant advancement in sustainable chemistry. nih.govthieme.deresearchgate.net While this method typically utilizes organohalides, the core principles of constructing C-N bonds could inspire future strategies for incorporating compounds like 2-Propen-1-amine, 3-(3-methylphenyl)- into heterocyclic frameworks.

Development of Chiral Ligands for Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the design and synthesis of effective chiral ligands that can induce enantioselectivity in chemical reactions. The structural backbone of 2-Propen-1-amine, 3-(3-methylphenyl)- offers a promising platform for the development of novel chiral ligands.

Design of Allylamine-Derived Schiff Base Ligands

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands in coordination chemistry. chemijournal.comnih.gov They are known for their ease of synthesis and their ability to form stable complexes with a wide range of metal ions. chemijournal.com The reaction of 2-Propen-1-amine, 3-(3-methylphenyl)- with various carbonyl compounds can lead to a library of Schiff base ligands with tunable steric and electronic properties.

The resulting imine (-C=N-) bond, along with other potential coordinating groups on the aldehyde or ketone precursor, can chelate to a metal center, creating a chiral environment for catalysis. The 3-methylphenyl group can play a crucial role in influencing the stereochemical outcome of the catalyzed reaction by providing steric hindrance or engaging in non-covalent interactions. Research has shown that Schiff base ligands derived from allylamine can form stable metal complexes. nih.gov

Table 2: Exemplary Aldehydes for Schiff Base Ligand Synthesis with 2-Propen-1-amine, 3-(3-methylphenyl)-

| Aldehyde | Potential Ligand Type | Potential Coordination Sites |

| Salicylaldehyde | Bidentate (N, O) | Imine Nitrogen, Phenolic Oxygen |

| 2-Pyridinecarboxaldehyde | Bidentate (N, N) | Imine Nitrogen, Pyridyl Nitrogen |

| 2-Hydroxy-1-naphthaldehyde | Bidentate (N, O) | Imine Nitrogen, Naphtholic Oxygen |

| Chiral Aldehydes | Chiral Bidentate/Tridentate | Imine Nitrogen, other heteroatoms |

This table illustrates the potential for creating a diverse set of Schiff base ligands from 2-Propen-1-amine, 3-(3-methylphenyl)-.

Applications in Enantioselective Transformations

Chiral ligands derived from 2-Propen-1-amine, 3-(3-methylphenyl)- have the potential to be employed in a variety of enantioselective transformations. Palladium-catalyzed asymmetric allylic alkylation is a prominent example where chiral ligands play a critical role in controlling the stereochemistry of the product. nih.govresearchgate.net The development of new chiral ligands is crucial for expanding the scope and efficiency of such reactions.

The synthesis of chiral allylic thiol derivatives through catalytic asymmetric methods is another area where novel ligands are needed. nih.gov Ligands derived from 2-Propen-1-amine, 3-(3-methylphenyl)- could offer unique steric and electronic properties that may prove beneficial in such transformations. The modular nature of Schiff base synthesis allows for the rapid generation of a diverse ligand library, which can then be screened for optimal performance in various asymmetric catalytic reactions.

Contributions to Advanced Materials Science and Polymer Chemistry

The allylamine functional group is a known monomer for polymerization, leading to the formation of poly(allylamine), a polymer with a wide range of applications due to the presence of primary amine groups in its repeating units. wikipedia.orgresearchgate.net These amine groups can be protonated, making the polymer water-soluble and suitable for applications in areas such as gene delivery, surface modification, and membrane technology. researchgate.nettaylorandfrancis.com

By analogy, 2-Propen-1-amine, 3-(3-methylphenyl)- can be considered as a functional monomer for the synthesis of novel polymers. The free radical polymerization of allylamine and its salts has been studied, and similar techniques could be applied to this substituted allylamine. researchgate.net The incorporation of the 3-methylphenyl group into the polymer backbone would introduce hydrophobicity and aromaticity, potentially leading to materials with unique thermal, mechanical, and optical properties.

The synthesis of allylamine polymers can be achieved through various methods, including polymerization in the presence of organic solvents. google.com Furthermore, poly(allylamine) derivatives can be prepared by reacting the polymer with various compounds, such as acrylics, to introduce new functionalities. google.com A polymer derived from 2-Propen-1-amine, 3-(3-methylphenyl)- could be similarly functionalized to create a wide array of advanced materials with tailored properties for specific applications in fields ranging from coatings and adhesives to biomedical devices.

Table 3: Potential Properties and Applications of Polymers Derived from 2-Propen-1-amine, 3-(3-methylphenyl)-

| Polymer Property | Potential Application Area |

| Increased Hydrophobicity | Water-resistant coatings, Membranes for organic solvent separation |

| Aromaticity | Optoelectronic materials, High-performance plastics |

| Modifiable Amine Groups | Functionalized surfaces, Drug delivery systems |

| Chiral Polymer Backbone (if stereocontrolled polymerization is achieved) | Chiral separation media, Asymmetric catalysis supports |

This table outlines the prospective properties and applications of polymers synthesized from 2-Propen-1-amine, 3-(3-methylphenyl)-.

Incorporation into Functional Polymers and Monomers.6.3.2. Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers.

General information exists on the polymerization of related compounds like allylamine and the synthesis of functional polymers and MOFs using various amine-containing ligands. However, specific studies detailing the use of 2-Propen-1-amine, 3-(3-methylphenyl)- for these purposes are not present in the accessible scientific databases. Further research would be required to explore the potential of this specific compound in these applications.

Future Outlook and Emerging Research Trajectories for Arylated Allylamine Chemistry

Innovations in Asymmetric Synthesis Methodologies for Enhanced Efficiency and Selectivity

The synthesis of chiral amines is a critical focus in modern organic chemistry, as these motifs are present in approximately 45% of pharmaceutical drug candidates. rsc.org For arylated allylamines such as 2-Propen-1-amine, 3-(3-methylphenyl)-, the development of asymmetric synthetic methods is paramount for accessing specific enantiomers with desired biological activities.

Emerging trends in this area focus on transition-metal catalysis, organocatalysis, and biocatalysis to achieve high enantioselectivity and efficiency.

Transition-Metal Catalysis: Palladium- and copper-based catalytic systems are at the forefront of asymmetric allylic amination. rsc.orgchemrxiv.org For instance, copper-catalyzed asymmetric allylic C-H amination using N-arylhydroxylamines has been explored for the synthesis of chiral N-aryl allylamines. rsc.org Density Functional Theory (DFT) modeling of such reactions suggests that stereoselectivity is determined during the C-N bond formation step. rsc.org Future work will likely focus on developing catalysts that are less reliant on expensive metals and toxic phosphine (B1218219) ligands. rsc.org

Organocatalysis: Metal-free asymmetric synthesis represents a growing area of interest. eurekaselect.commdpi.com Chiral Brønsted acids and other small organic molecules are being developed to catalyze the asymmetric allylation of imines, providing a pathway to chiral homo-allylic amines. eurekaselect.com These methods offer the advantages of being more environmentally benign and less sensitive to air and moisture compared to many metal-based catalysts.

Biocatalysis: The use of enzymes, such as imine reductases (IREDs) and transaminases, offers a highly selective route to chiral amines. researchgate.netnih.govrsc.org Reductive aminases from fungal sources have shown a remarkable ability to use ammonia (B1221849) to convert ketones into chiral primary amines with high conversions and excellent enantiomeric excess. rsc.org This enzymatic approach could be adapted for the asymmetric synthesis of arylated allylamines from corresponding prochiral ketones.

Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Amines

| Methodology | Catalyst/Reagent Examples | Advantages | Challenges | Relevant Findings |

|---|---|---|---|---|

| Transition-Metal Catalysis | Palladium-phosphine complexes, Copper-BINAM complexes. rsc.orgnih.gov | High reactivity and turnover numbers, well-established methods. | Cost of precious metals (Pd, Rh, Ir), toxicity of ligands, potential for metal contamination in products. rsc.org | Pd-catalyzed methods can facilitate γ-arylation of allylamines using CO2 as a transient directing group. chemrxiv.orgchemrxiv.org |

| Organocatalysis | Chiral Brønsted acids (e.g., binaphthyl phosphates), proline derivatives. mdpi.com | Metal-free, lower toxicity, often less sensitive to air/moisture. | Can require higher catalyst loadings, substrate scope may be limited compared to metal catalysts. | Enables asymmetric Pictet–Spengler reactions and α-amination of aldehydes. mdpi.com |

| Biocatalysis | Imine Reductases (IREDs), Transaminases. researchgate.netnih.gov | Exceptional stereoselectivity, mild reaction conditions (aqueous media, room temp.), environmentally friendly. | Limited substrate scope for wild-type enzymes, potential for product inhibition. researchgate.net | Fungal reductive aminases can utilize ammonia to produce primary amines with high enantiomeric excess. rsc.org |

Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms is essential for the rational design of new catalysts and synthetic routes. The integration of advanced spectroscopic techniques with computational modeling provides a powerful toolkit for elucidating the intricate details of chemical transformations involving arylated allylamines.

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and tandem Mass Spectrometry (MS/MS) are indispensable for identifying transient intermediates and characterizing reaction products. researchgate.net For example, in situ NMR studies can track the formation and consumption of species throughout a reaction, providing kinetic data and structural information on intermediates. NOESY spectroscopy has been used to confirm the stereochemistry of arylated allylamine (B125299) products. chemrxiv.org

Computational Chemistry: Density Functional Theory (DFT) calculations have become a cornerstone of mechanistic investigation. rsc.orgacs.org These computational studies can map out entire reaction pathways, calculate the energies of transition states and intermediates, and explain the origins of regio- and stereoselectivity. For instance, DFT modeling has been used to suggest that the stereoselectivity in certain copper-catalyzed aminations is determined in a concerted, asynchronous transition state for C-N bond formation. rsc.org Computational methods are also used to predict spectroscopic properties (like NMR chemical shifts), which aids in the structural confirmation of newly synthesized molecules like 2-Propen-1-amine, 3-(3-methylphenyl)-. acs.org

The synergy between these experimental and theoretical approaches will continue to be critical. Future research will likely involve more sophisticated in situ monitoring techniques and higher-level computational models to unravel complex catalytic cycles and predict reaction outcomes with greater accuracy.

Exploration of Novel Reactivity Patterns and Unconventional Synthetic Routes

Moving beyond traditional cross-coupling methods, researchers are exploring novel ways to construct and functionalize the arylated allylamine scaffold. This includes C-H activation, multi-component reactions, and the use of unconventional directing groups.

Multi-Component Reactions: The development of cascade or domino reactions allows for the construction of complex molecules from simple starting materials in a single operation. A palladium(II)-catalyzed three-component reaction involving an allylamine, an indole, and an aryl halide has been developed to achieve vicinal dicarbofunctionalization, creating highly functionalized tryptamine (B22526) frameworks. rsc.orgresearchgate.net Such strategies enable rapid diversification of the arylated allylamine structure.

Nucleopalladation Pathways: Exploring alternative mechanistic pathways can unlock new selectivities. A nucleopalladation-triggered coupling represents a novel approach to the dicarbofunctionalization of allylamines, allowing for either vicinal or geminal selectivity depending on the reaction conditions. rsc.org This demonstrates a sophisticated level of control over product formation that will be a key theme in future synthetic explorations.

These emerging strategies promise more efficient and versatile access to new derivatives of 2-Propen-1-amine, 3-(3-methylphenyl)-, opening doors for medicinal chemistry and materials science.

Development of New Applications in Catalysis and Functional Materials

The unique structural features of arylated allylamines—combining the reactivity of an alkene, the coordination ability of an amine, and the electronic properties of an aryl group—make them attractive building blocks for new catalysts and functional materials.

Catalysis: Chiral arylated allylamines and their derivatives can serve as ligands for asymmetric metal catalysts. The nitrogen atom can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.

Functional Materials and Polymers: Allylamines are valuable monomers for polymerization. nbinno.comgoogle.com Free radical polymerization of allylamine salts can produce poly(allylamine), a cationic polymer with applications in layer-by-layer coatings, as a dye fixative in textiles, and for surface modification. nbinno.comresearchgate.net The incorporation of the 3-methylphenyl group into the polymer backbone could impart specific properties, such as altered solubility, thermal stability, or hydrophobicity. Research into Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has shown that a single allylamine monomer can be used to introduce a functional end-group onto a polymer chain, allowing for further modification, such as conjugation with peptides. rsc.org This highlights the potential for creating advanced polymer architectures and biomaterials. Furthermore, polymers like poly(allylamine hydrochloride) (PAH) can interact electrostatically with nanoparticles to form polymer-networked nanoparticle arrays, which are being explored for applications in primitive neuromorphic computing. acs.org

Table 2: Potential Applications of Arylated Allylamines

| Application Area | Description | Relevant Chemistry | Future Potential |

|---|---|---|---|

| Asymmetric Catalysis | Use as chiral ligands for transition metal catalysts. | The amine functionality serves as a coordination site for a metal center. | Development of novel, highly selective catalysts for fine chemical and pharmaceutical synthesis. |

| Polymer Science | Monomers for the synthesis of functional polymers. | Radical polymerization of the allyl group. nbinno.comresearchgate.net | Creation of new materials with tailored properties for coatings, textiles, and water treatment. nbinno.com |

| Biomaterials | Polymer end-functionalization for conjugation to biological molecules. | RAFT polymerization followed by ligation chemistry. rsc.org | Development of advanced drug delivery systems, polymer-peptide conjugates, and tissue engineering scaffolds. |

| Nanomaterials | Building blocks for polymer-nanoparticle composites. | Electrostatic interactions between cationic poly(allylamine) and negatively charged nanoparticles. acs.org | Exploration of novel electronic and computing materials based on self-assembled nanostructures. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.